Cas no 11022-64-3 (1,3,6-Octatriene, 3,7-dimethyl-)

1,3,6-Octatriene, 3,7-dimethyl- 化学的及び物理的性質
名前と識別子
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- β-Ocimene (6CI)
- 3,7-Dimethyl-1,3,6-octatriene
- 1,3,6-Octatriene, 3,7-dimethyl-
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- インチ: 1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7-8H,1,6H2,2-4H3/b10-8+
- InChIKey: IHPKGUQCSIINRJ-CSKARUKUSA-N
- ほほえんだ: C/C(/C)=C/C/C=C(\C)/C=C
1,3,6-Octatriene, 3,7-dimethyl- 関連文献
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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7. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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1,3,6-Octatriene, 3,7-dimethyl-に関する追加情報
1,3,6-Octatriene, 3,7-dimethyl- (CAS No. 11022-64-3): A Comprehensive Overview
1,3,6-Octatriene, 3,7-dimethyl-, also known by its CAS registry number 11022-64-3, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is a member of the octatriene family and exhibits unique structural and functional properties due to its conjugated triene system and methyl substituents. Recent advancements in synthetic methodologies and characterization techniques have shed new light on its potential applications in various industries.
The molecular structure of 1,3,6-octatriene, 3,7-dimethyl- consists of an eight-carbon chain with three double bonds located at positions 1-2, 3-4, and 6-7. The presence of methyl groups at positions 3 and 7 introduces steric effects that influence the compound's electronic properties and reactivity. This structure makes it highly conjugated, which is a key feature for applications in optoelectronics and photonics.
Recent studies have explored the synthesis of 1,3,6-octatriene derivatives using novel catalytic systems. For instance, researchers have employed transition metal catalysts to achieve high-yield syntheses of this compound under mild conditions. These methods not only enhance the scalability of production but also pave the way for the incorporation of functional groups to tailor the material's properties for specific applications.
The electronic properties of 1,3,6-octatriene derivatives have been extensively studied using computational chemistry tools such as density functional theory (DFT). These studies reveal that the compound exhibits a low bandgap semiconductor behavior, making it a promising candidate for organic field-effect transistors (OFETs) and photovoltaic devices. Experimental results corroborate these findings, with devices incorporating this compound showing improved charge carrier mobility and photoresponse characteristics.
In addition to its electronic properties, 1,3,6-octatriene derivatives have shown potential in bio-related applications. For example, recent research has demonstrated their ability to act as fluorescent probes for sensing specific biomolecules in aqueous environments. The conjugated system allows for strong fluorescence emission under UV irradiation, enabling real-time monitoring of biological processes with high sensitivity.
The development of molecular electronics based on 1,3,6-octatriene derivatives has also gained momentum. These materials exhibit excellent stability under ambient conditions and can be integrated into flexible electronic devices. Their compatibility with roll-to-roll manufacturing techniques makes them suitable for large-scale production of wearable sensors and smart packaging systems.
Moreover, the environmental impact of synthesizing 11022-64-3 has been a focus of recent studies. Green chemistry approaches such as solvent-free reactions and biocatalysis have been employed to reduce waste generation during synthesis. These sustainable practices align with global efforts to promote eco-friendly chemical manufacturing processes.
In conclusion,1,3,6-octatriene derivatives (CAS No. 11022-64-3) represent a versatile class of compounds with diverse applications across multiple disciplines. Ongoing research continues to uncover new functionalities and optimize their performance in advanced technologies. As our understanding of these materials deepens through cutting-edge research methodologies like machine learning-driven material discovery and high-throughput screening techniques,the future prospects for octatrienes-based technologies look increasingly promising.
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